6-Bromo-8-methylimidazo[1,2-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-8-methylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7-9-2-3-11(7)4-6(8)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWNSJYVSIJRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN2C1=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284358 | |
| Record name | 6-Bromo-8-methylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159815-50-5 | |
| Record name | 6-Bromo-8-methylimidazo[1,2-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159815-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-8-methylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Regioselectivity in Subsequent Halogenation:if the Imidazo 1,2 a Pyrazine Core is Formed First and then Halogenated, Controlling the Position of the Incoming Halogen is a Major Challenge. the Inherent Electronic Properties of the Heterocyclic System Dictate the Site of Electrophilic Aromatic Substitution.
The C3 position is generally the most electron-rich and thus the preferential site for electrophilic addition with reagents like N-Bromosuccinimide (NBS). tsijournals.com
The presence of existing substituents can alter this preference. Electron-donating groups at the C8 position can increase the electron density at the C5 position, making it competitive with C3 for halogenation. researchgate.net This can lead to inseparable mixtures of dibrominated regioisomers, complicating the synthesis of a specific target like 6-bromo-8-methylimidazo[1,2-a]pyrazine if this synthetic route is chosen. nih.gov
Therefore, the most effective strategy to achieve the specific 6-bromo substitution is to incorporate the bromine atom onto the pyrazine (B50134) precursor before the cyclization reaction, as outlined in section 2.2.1. This pre-functionalization strategy avoids the regioselectivity problems associated with post-cyclization halogenation. tsijournals.com
Purification Strategies for Substituted Imidazo[1,2-a]pyrazine (B1224502) Derivatives
The final stage of the synthesis involves the isolation and purification of the target compound. For substituted imidazo[1,2-a]pyrazine derivatives, a combination of standard organic chemistry techniques is typically employed.
The general purification workup involves:
Extraction: After the reaction is complete, the mixture is often partitioned between an organic solvent (such as ethyl acetate) and water. tsijournals.com The desired product is extracted into the organic layer.
Washing: The organic layer is washed with water and often a brine solution to remove any water-soluble impurities and salts.
Drying and Concentration: The extracted organic phase is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. tsijournals.com
Final Purification: The crude material is then purified using one or both of the following methods:
Column Chromatography: This is a very common method for separating the desired product from unreacted starting materials and side products. nih.gov A silica (B1680970) gel column is typically used, with an eluent system such as a gradient of ethyl acetate (B1210297) in hexane.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method to obtain a highly pure crystalline product.
The choice of purification method depends on the physical properties of the specific derivative and the nature of the impurities present. The progress of the purification is often monitored by Thin-Layer Chromatography (TLC). tsijournals.com
Chemical Reactivity and Functionalization of 6 Bromo 8 Methylimidazo 1,2 a Pyrazine
Reactivity of the Bromine Moiety at the C6 Position of Imidazo[1,2-a]pyrazine (B1224502)
The bromine atom at the C6 position is a key handle for introducing molecular diversity. Situated on the electron-poor pyrazine (B50134) ring, it is susceptible to various substitution reactions.
The pyrazine ring in the imidazo[1,2-a]pyrazine system is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. This reactivity is analogous to that observed in halopyridines, where an incoming nucleophile attacks the carbon bearing the halogen, leading to the displacement of the halide ion. youtube.com The reaction proceeds through a high-energy Meisenheimer-like intermediate, and the aromaticity is restored upon the elimination of the bromide ion. youtube.comlibretexts.org
A variety of nucleophiles can be employed to displace the bromine atom at the C6 position. For instance, cyclic and acyclic secondary amines can be used to introduce new amino functionalities, a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. tsijournals.com While direct studies on 6-bromo-8-methylimidazo[1,2-a]pyrazine are not extensively detailed, the reactivity of similar bromo-substituted imidazo[1,2-a]pyrazine systems supports this pathway. For example, substitutions at the C8 position with various amines have been successfully demonstrated, suggesting that the C6 position would undergo similar transformations. tsijournals.com
Table 1: Examples of Nucleophilic Aromatic Substitution on Related Imidazo[1,2-a]pyrazine Cores
| Nucleophile | Product |
|---|---|
| Morpholine (B109124) | 6-Morpholino-8-methylimidazo[1,2-a]pyrazine |
| Piperidine | 6-Piperidino-8-methylimidazo[1,2-a]pyrazine |
Note: This table is illustrative of potential reactions based on the known reactivity of the scaffold.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine at C6 serves as an excellent substrate for such transformations. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly effective for the derivatization of heteroaromatic systems. imist.malibretexts.org
The Suzuki-Miyaura reaction on this compound would involve the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This methodology allows for the introduction of a wide array of aryl, heteroaryl, or alkenyl groups at the C6 position. The efficiency of such couplings has been demonstrated on the related 6-bromoimidazo[1,2-a]pyridine scaffold. imist.ma These reactions are crucial for creating biaryl structures, which are common motifs in pharmacologically active molecules. nih.gov
Table 2: Representative Suzuki-Miyaura Coupling Reaction
| Reactants | Catalyst/Base | Product |
|---|---|---|
| This compound + Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 8-Methyl-6-phenylimidazo[1,2-a]pyrazine |
| This compound + (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 6-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyrazine |
Note: This table provides hypothetical examples based on established Suzuki-Miyaura coupling protocols for similar heterocyclic systems.
Reactivity of the Methyl Group at the C8 Position
The methyl group at the C8 position offers another site for functionalization, although it is generally less reactive than the C6-bromo position. The reactivity of a methyl group on a heteroaromatic ring can be influenced by the electronic properties of the ring system. In the case of the electron-deficient pyrazine ring, the C8-methyl protons are expected to have some degree of acidity, which could be exploited in condensation reactions with aldehydes or other electrophiles under basic conditions.
Further research is needed to fully explore the synthetic potential of the C8-methyl group on this specific scaffold. Potential transformations could include oxidation to a carboxylic acid, free-radical halogenation, or conversion to a hydroxymethyl group, thereby providing a new point for diversification.
Electrophilic and Nucleophilic Sites on the Imidazo[1,2-a]pyrazine Core and their Modulation by Substituents
The imidazo[1,2-a]pyrazine core possesses distinct regions of electrophilicity and nucleophilicity. The five-membered imidazole (B134444) ring is electron-rich, making it susceptible to electrophilic attack, while the six-membered pyrazine ring is electron-deficient and prone to nucleophilic attack. stackexchange.comechemi.com
Theoretical and experimental studies on the parent imidazo[1,2-a]pyridine (B132010) and pyrazine systems show that electrophilic aromatic substitution, such as bromination or nitration, occurs preferentially at the C3 position. stackexchange.comechemi.com This is because the intermediate formed by attack at C3 is more stable, allowing the aromaticity of the six-membered ring to be maintained. stackexchange.com
The substituents at the C6 and C8 positions modulate this inherent reactivity.
6-Bromo group : The bromine atom is an electron-withdrawing group through induction, further deactivating the pyrazine ring towards electrophilic attack and enhancing its susceptibility to nucleophilic attack.
8-Methyl group : The methyl group is weakly electron-donating, which slightly activates the pyrazine ring. However, its effect is generally less pronounced than the deactivating effect of the ring nitrogens and the bromine atom.
Therefore, for this compound, the primary site for electrophilic attack remains the C3 position. The most prominent sites for nucleophilic attack are the carbons bearing the bromine (C6) and potentially other positions on the pyrazine ring under forcing conditions.
Exploration of Other Reactive Pathways for Imidazo[1,2-a]pyrazine Functionalization
Beyond the reactions at the bromo and methyl substituents, other pathways for functionalizing the imidazo[1,2-a]pyrazine core exist. Direct C-H functionalization has emerged as a powerful strategy for modifying heterocyclic scaffolds, often providing more atom- and step-economical routes to derivatives. nih.govresearchgate.netrsc.org
For the imidazo[1,2-a]pyrazine system, C-H functionalization would likely be directed towards the electron-rich C3 position. researchgate.net Various transition-metal-catalyzed C-H activation reactions, including arylation, alkylation, and acylation, could potentially be applied to this compound to introduce new substituents at C3 without the need for pre-functionalization. nih.gov Additionally, visible-light-induced photocatalysis has been successfully used for the C-H functionalization of related imidazo[1,2-a]pyridines, suggesting a promising avenue for the development of novel transformations for this scaffold under mild conditions. nih.gov
Structural Elucidation Methodologies for Imidazo 1,2 a Pyrazine Derivatives
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For a compound like 6-Bromo-8-methylimidazo[1,2-a]pyrazine, both ¹H and ¹³C NMR spectra would provide critical data.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J). For the imidazo[1,2-a]pyrazine (B1224502) core, characteristic signals for the protons on the imidazole (B134444) and pyrazine (B50134) rings would be observed. For instance, in related 6-methyl-2-phenylimidazo[1,2-a]pyrazine derivatives, aromatic protons typically appear in the range of δ 7.5-9.1 ppm. tsijournals.com The methyl group at the 8-position would likely appear as a singlet in the upfield region, typically around δ 2.1 ppm. tsijournals.com
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. In a substituted imidazo[1,2-a]pyrazine, the carbon atoms of the fused ring system would exhibit distinct chemical shifts. For example, in a 6-methyl-2-phenylimidazo[1,2-a]pyrazine, the carbon signals for the heterocyclic core appear between δ 108 and 153 ppm. tsijournals.com The presence of the bromine atom at the 6-position would significantly influence the chemical shift of the C6 carbon due to its electronegativity and deshielding effect.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 7.8 - 8.2 (s) | 115 - 120 |
| H-3 | 7.6 - 8.0 (s) | 110 - 115 |
| H-5 | 8.8 - 9.2 (s) | 135 - 140 |
| C-6 (Br) | - | 120 - 125 |
| C-8 (CH₃) | - | 145 - 150 |
| 8-CH₃ | 2.4 - 2.7 (s) | 15 - 20 |
| C-8a | - | 140 - 145 |
| C-2 | - | 115 - 120 |
| C-3 | - | 110 - 115 |
| C-5 | - | 135 - 140 |
Note: These are predicted values based on known data for similar imidazo[1,2-a]pyrazine derivatives and are for illustrative purposes.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are crucial for determining the molecular weight and elemental composition of a compound.
MS: In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound, the mass spectrum would show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), confirming the presence of one bromine atom. tsijournals.com
HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. For instance, the HRMS data for a related compound, 6-methyl-2-phenylimidazo[1,2-a]pyrazine, showed an observed mass of 210.1024 for the [M+H]⁺ ion, which closely matched the calculated mass of 210.1031 for the formula C₁₃H₁₁N₃. tsijournals.com A similar analysis for this compound would confirm its elemental composition of C₇H₆BrN₃.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of an imidazo[1,2-a]pyrazine derivative would show characteristic absorption bands for C-H, C=N, and C=C stretching and bending vibrations within the aromatic heterocyclic system. tsijournals.com For example, a characteristic absorption around 1546 cm⁻¹ corresponding to the C=N stretch has been observed in a related derivative. tsijournals.com Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and compare them with experimental IR spectra to aid in structural confirmation. nih.gov
X-ray Crystallography for Absolute Structure Determination and Conformational Analysis of Imidazo[1,2-a]pyrazine Systems
While the specific crystal structure of this compound is not publicly available, analysis of related imidazo[1,2-a]pyrazine derivatives demonstrates the power of this technique. For a crystalline sample of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, X-ray diffraction analysis confirmed the connectivity of the atoms and revealed the twisted conformation between the triazole and indole (B1671886) rings. mdpi.com A similar analysis of this compound would provide unequivocal proof of its structure and reveal the planarity of the fused ring system, as well as any intermolecular interactions in the crystal lattice.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data is then used to construct an electron density map, from which the positions of the individual atoms can be determined.
Data Table: Illustrative Crystallographic Data for a Fused Heterocyclic System
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
| Z | 4 |
| Density (calculated) (mg/m³) | 1.573 |
Note: This data is for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and is presented to illustrate the type of information obtained from an X-ray crystallographic study. mdpi.com
Advanced Spectroscopic Methods Applied to Imidazo[1,2-a]pyrazine Mechanistic Studies
Beyond basic structural characterization, advanced spectroscopic methods can be employed to study the dynamic behavior and reaction mechanisms of imidazo[1,2-a]pyrazine derivatives.
Conformational Analysis: The study of different spatial arrangements of atoms (conformers or rotamers) is crucial for understanding a molecule's properties and reactivity. A combination of experimental techniques like NMR and FTIR, along with theoretical calculations using Density Functional Theory (DFT), can be used to investigate the different stable conformations of imidazo[1,2-a]pyrazine derivatives. nih.gov For example, potential energy surface (PES) scanning can be performed to identify the most stable rotameric forms. nih.gov The correlation between experimental and theoretically calculated spectroscopic data can then be used to confirm the predominant conformation in solution. nih.gov
Fluorescence Spectroscopy: The imidazo[1,2-a]pyrazine scaffold is known to be a part of fluorescent molecules. rsc.org Fluorescence spectroscopy can be used to study the photophysical properties of these compounds. rsc.org The emission and excitation spectra can provide insights into the electronic structure of the molecule and how it is affected by its environment or by chemical reactions. The fluorescence properties are often influenced by the nature of the substituents on the imidazo[1,2-a]pyrazine core. rsc.org
Computational and Theoretical Investigations of Imidazo 1,2 a Pyrazine Systems
Quantum Chemical Studies (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in investigating the imidazo[1,2-a]pyrazine (B1224502) scaffold. nih.gov DFT methods have become popular because they offer a good balance between computational cost and accuracy, allowing for the precise calculation of electronic and structural properties. chemrxiv.org These calculations provide a foundational understanding of the molecule's behavior at the atomic level.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For imidazo[1,2-a]pyrazine derivatives, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. nih.gov
Studies on related structures, such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139), have shown that the optimized structures calculated via DFT methods are in good agreement with experimental data obtained from X-ray crystallography. nih.gov The core imidazo[1,2-a]pyrazine ring system is essentially planar. The substituents, in this case, the bromo and methyl groups, will have specific orientations relative to this plane. For instance, in a related substituted imidazopyrazine, the dihedral angle between the planar fused ring and a substituent pyridine (B92270) ring was found to be 16.2(2)°. This indicates that while the core is flat, substituents can be twisted out of the plane, which can influence intermolecular interactions and crystal packing.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. nih.govresearchgate.net
DFT calculations have been used to determine these parameters for related bromo-substituted heterocyclic systems. For example, the analysis of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine revealed a HOMO-LUMO gap of 4.343 eV, indicating significant stability. nih.govresearchgate.net The electron density in the HOMO is typically distributed over the π-system of the aromatic rings, while the LUMO also shows π-character, with some electron density on the bromine atoms. nih.gov These calculations help predict how 6-Bromo-8-methylimidazo[1,2-a]pyrazine would interact in chemical reactions.
Calculated FMO Properties for a Related Imidazo-Heterocycle
| Parameter | Value (eV) | Reference |
|---|---|---|
| EHOMO | -6.315 | researchgate.net |
| ELUMO | -1.972 | researchgate.net |
| Energy Gap (ΔE) | 4.343 | nih.govresearchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other species. imist.ma The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface, which are crucial for understanding electrophilic and nucleophilic sites. researchgate.net
For this compound, the MEP map would be expected to show:
Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are typically located around the electronegative nitrogen atoms of the pyrazine (B50134) and imidazole (B134444) rings. imist.ma
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. For halogen-substituted aromatics, a region of positive potential, known as a sigma-hole (σ-hole), often exists on the bromine atom along the extension of the C-Br bond. This positive cap can lead to specific halogen bonding interactions.
Neutral Regions (Green): These areas are typically found around the carbon and hydrogen atoms of the aromatic framework.
The MEP analysis provides critical insights into non-covalent interactions, guiding the understanding of how the molecule might bind to biological targets. researchgate.net
The Electron Localization Function (ELF) and Localized-Orbital Locator (LOL) are topological analyses that provide detailed information about the distribution of electron pairs and the nature of chemical bonding within a molecule. researchgate.netnccas.edu.in They are used to visualize regions of covalent bonds, lone pairs, and atomic cores. nccas.edu.in
An ELF/LOL analysis of this compound would reveal:
High localization values between bonded atoms (e.g., C-C, C-N, C-H), indicating covalent bonds.
Regions of high electron localization around the nitrogen atoms, corresponding to their lone pairs of electrons.
Delocalization of the electron cloud across the fused aromatic ring system, which is characteristic of its aromaticity. researchgate.net
These methods offer a chemically intuitive picture of electron distribution, complementing orbital-based analyses and helping to understand the molecule's electronic structure and potential for charge transfer interactions. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique that examines interactions between orbitals within a molecule to understand stabilization energies, charge distribution, and hyperconjugative effects. imist.ma It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.
For the imidazo[1,2-a]pyrazine system, NBO analysis is used to quantify the charge on each atom and to study the stabilizing interactions arising from charge delocalization. science.govacs.org Key insights from an NBO analysis include:
Charge Distribution: Determining the natural atomic charges on each atom, which can differ from those derived from other methods and provide a more chemically realistic picture.
This analysis provides a quantitative measure of intramolecular charge transfer and delocalization, which are fundamental to the molecule's stability and chemical behavior. imist.maacs.org
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, allowing for the exploration of conformational changes and intermolecular interactions, such as a ligand binding to a protein. chemrxiv.org
In the context of imidazo[1,2-a]pyrazine derivatives, MD simulations are particularly useful for:
Protein-Ligand Binding: Assessing the stability of a compound when bound to a biological target, such as an enzyme or receptor. Simulations can reveal how the ligand settles into the binding pocket and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Conformational Sampling: Exploring the different shapes (conformations) a molecule can adopt in solution. This is important because the biological activity of a molecule can be highly dependent on its conformation.
Studies on related pyrazine compounds have used MD simulations to understand their binding kinetics with proteins like human serum albumin and to investigate their interactions with target enzymes in drug discovery research. chemrxiv.org These simulations provide crucial insights into the dynamic nature of molecular interactions that are not captured by static quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazo[1,2-a]pyrazine Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the imidazo[1,2-a]pyrazine scaffold, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects.
A variety of statistical methods are employed in the development of robust QSAR models for imidazo[1,2-a]pyrazine compounds. These methods are used to correlate molecular descriptors with biological activity.
Multiple Linear Regression Analysis (MLRA) : This approach is used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors).
Principal Component Analysis (PCA) : PCA is a dimensionality-reduction technique used to identify the principal properties of a series of compounds, which are then used to develop the QSAR model.
Partial Least Squares (PLS) : PLS is a regression method that is particularly useful when the number of predictor variables is large, and there is a high degree of multicollinearity among them.
Artificial Neural Networks (ANN) : ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex non-linear relationships between molecular descriptors and biological activity.
A comparative overview of these statistical methods as applied to imidazo[1,2-a]pyrazine derivatives is presented in the table below.
| Statistical Method | Description | Application in Imidazo[1,2-a]pyrazine QSAR |
| MLRA | Models linear relationships between descriptors and activity. | Used to build initial predictive models based on key descriptors. |
| PCA | Reduces the dimensionality of the dataset to identify key variables. | Helps in selecting the most influential descriptors for model building. |
| PLS | A regression technique suitable for large and collinear datasets. | Widely used for developing robust and predictive QSAR models. |
| ANN | Models complex non-linear relationships. | Applied to capture intricate structure-activity relationships that linear models may miss. |
The biological activity of imidazo[1,2-a]pyrazine derivatives is significantly influenced by their electronic and steric properties. QSAR studies have focused on correlating various descriptors representing these properties with activities such as anticancer and antimicrobial effects.
Electronic Parameters: These descriptors quantify the electronic aspects of a molecule, such as its ability to donate or accept electrons, which is crucial for receptor-ligand interactions. Key electronic parameters include:
Highest Occupied Molecular Orbital (HOMO) energy : Relates to the electron-donating ability of a molecule.
Lowest Unoccupied Molecular Orbital (LUMO) energy : Relates to the electron-accepting ability of a molecule.
Dipole moment : Measures the polarity of a molecule.
Steric Parameters: These descriptors relate to the size and shape of the molecule, which determine how well it fits into a biological target's binding site. Important steric parameters include:
Molar refractivity : A measure of the volume occupied by a molecule.
Topological indices : Numerical descriptors that characterize the molecular topology.
The following table summarizes key electronic and steric parameters and their general influence on the biological activity of imidazo[1,2-a]pyrazine compounds.
| Parameter Type | Descriptor Example | General Influence on Biological Activity |
| Electronic | HOMO Energy | Higher values can correlate with increased activity in certain interactions. |
| Electronic | LUMO Energy | Lower values may enhance interactions with electron-rich biological targets. |
| Electronic | Dipole Moment | Optimal polarity is often required for effective binding and cell permeability. |
| Steric | Molar Refractivity | Can indicate the optimal size for fitting into a receptor's active site. |
| Steric | Topological Indices | Can correlate with the overall shape and branching of the molecule, affecting binding. |
Molecular Docking and Binding Mode Analysis with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, molecular docking studies have been crucial in elucidating their binding modes with various biological targets, thereby explaining their mechanism of action.
Several biological targets have been identified for the imidazo[1,2-a]pyrazine scaffold, including:
Phosphoinositide 3-kinases (PI3Ks) : These are a family of enzymes involved in cellular functions such as cell growth, proliferation, and survival. nih.gov
Ephrin type-B receptor 4 (EphB4) : A receptor tyrosine kinase that plays a role in angiogenesis and cancer.
Aurora Kinases : A family of serine/threonine kinases that are key regulators of mitosis.
Docking studies of imidazo[1,2-a]pyrazine derivatives into the active sites of these proteins have revealed key interactions that contribute to their inhibitory activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and pi-stacking with key amino acid residues in the binding pocket. For instance, in the case of PI3Kα, docking studies have shown that the imidazo[1,2-a]pyrazine core can form crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov
The table below provides an overview of the identified biological targets for the imidazo[1,2-a]pyrazine class and the general findings from molecular docking studies.
| Biological Target | Therapeutic Area | Key Findings from Molecular Docking |
| PI3Kα | Cancer | Imidazo[1,2-a]pyrazine core forms hydrogen bonds with the kinase hinge region. nih.gov |
| EphB4 | Cancer | Substituents on the imidazo[1,2-a]pyrazine ring engage in hydrophobic interactions. |
| Aurora Kinases | Cancer | The planar ring system can participate in pi-stacking interactions with aromatic residues. |
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrazine Derivatives
Influence of Substitution Patterns on Biological Efficacy and Selectivity of Imidazo[1,2-a]pyrazines
The biological activity of imidazo[1,2-a]pyrazine (B1224502) derivatives is highly dependent on the nature and position of substituents on the core structure. Research has shown that modifications at the C2, C3, C6, and C8 positions can significantly impact their efficacy and selectivity as anticancer, antioxidant, and kinase-inhibiting agents.
For instance, in the pursuit of novel anticancer agents, the introduction of various substituents at the C2, C3, and C8 positions has been explored. One study revealed that amination at the C8 position of the imidazo[1,2-a]pyrazine framework can improve the antioxidant activity of these compounds. The presence of an amino group at this position appears to be a key determinant for good antioxidant properties. tsijournals.com
In the context of kinase inhibition, particularly Aurora kinases, the substitution pattern plays a critical role in both potency and selectivity. The introduction of acetic acid amides onto a pyrazole (B372694) substituent of an imidazo[1,2-a]pyrazine core was investigated to enhance selectivity for Aurora A/B kinases and improve the profile against off-target kinases. nih.gov Furthermore, optimization of the 8-position of the imidazo[1,2-a]pyrazine scaffold through a bioisosteric approach has led to the identification of potent dual inhibitors of Aurora A/B kinases. nih.gov
The following table summarizes the observed influence of substitution patterns on the biological activity of imidazo[1,2-a]pyrazine derivatives based on selected studies.
| Position of Substitution | Type of Substituent | Resulting Biological Activity | Reference |
| C8 | Amino group | Enhanced antioxidant activity | tsijournals.com |
| C8 | Bioisosteric replacements | Potent Aurora A/B kinase inhibition | nih.gov |
| Pyrazole substituent | Acetic acid amides | Improved selectivity for Aurora A/B kinases | nih.gov |
| C2, C3, C8 | Various | Modulated anticancer and antimicrobial activities | tsijournals.com |
Role of the Bromine Substituent in Modulating SAR
The introduction of a bromine atom at specific positions of the imidazo[1,2-a]pyrazine scaffold has been shown to modulate the structure-activity relationship, with its effect being highly dependent on the position of substitution and the target biological activity.
For example, in the context of antioxidant activity, the presence of a bromine atom at the C3 position has been found to be significant for good antioxidant properties. One study demonstrated that a compound with a bromo substitution at the 3rd position exhibited slightly better antioxidant activity compared to its unsubstituted counterpart. tsijournals.com This suggests that the electron-withdrawing nature and the steric bulk of the bromine atom at this specific position can positively influence the radical scavenging capacity of the molecule.
Conversely, in a different study focused on inhibitors of the bacterial type IV secretion system, a bromide substituent at the 5-position did not lead to an improvement in potency. In fact, it was associated with a poorer physicochemical profile. nih.govresearchgate.net This highlights that the impact of a bromine substituent is not universally beneficial and is highly context-dependent, varying with its location on the heterocyclic core and the specific biological target being investigated.
The following table illustrates the differential role of bromine substitution on the biological activity of imidazo[1,2-a]pyrazine derivatives.
| Position of Bromine | Observed Effect on Biological Activity | Target Activity | Reference |
| C3 | Slightly enhanced activity | Antioxidant | tsijournals.com |
| C5 | No improvement in potency, poorer physicochemical profile | Bacterial type IV secretion inhibition | nih.govresearchgate.net |
Impact of the Methyl Group on the SAR Profile
In several synthetic schemes, 6-methyl-8-bromo-2-phenylimidazo[1,2-a]pyrazine serves as a key intermediate for the introduction of further diversity at other positions of the scaffold. tsijournals.com The presence of the methyl group in these instances is integral to the foundational structure of the synthesized library of compounds, yet the specific contribution of the methyl group itself to the observed biological activities is not systematically compared against non-methylated analogues in the provided references.
For a comprehensive understanding of the role of the methyl group, dedicated studies focusing on the comparative analysis of 6-methylated versus 6-unsubstituted imidazo[1,2-a]pyrazine derivatives would be necessary. Such studies would help to elucidate whether the methyl group contributes to factors such as metabolic stability, target binding affinity through hydrophobic interactions, or conformational rigidity of the scaffold.
Bioisosteric Replacements and Scaffold Hopping Strategies within the Imidazo[1,2-a]pyrazine Class
Bioisosteric replacement and scaffold hopping are powerful medicinal chemistry strategies that have been successfully applied to the imidazo[1,2-a]pyrazine class to discover novel chemotypes with improved properties.
A bioisosteric approach was effectively used to optimize the 8-position of the imidazo[1,2-a]pyrazine core in the development of Aurora kinase inhibitors. This strategy led to the identification of several new potent Aurora A/B dual inhibitors, demonstrating that subtle changes in the physicochemical properties at this position can significantly impact biological activity. nih.gov
Scaffold hopping, which involves replacing a central core structure with a topologically similar but chemically distinct scaffold, has also proven fruitful. In one instance, a scaffold hopping exercise from a triazolopyridine led to the discovery of a novel imidazopyrazinone core for use as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. Computational techniques based on 3D shape and electrostatic similarity were instrumental in identifying the imidazopyrazinone as a promising new scaffold. nih.gov
Furthermore, the imidazopyrazine core itself has been subject to isosteric replacement. In a study on AMPAR negative modulators, the imidazopyrazine scaffold was replaced with a pyrazolopyrimidine scaffold. This modification resulted in improved microsomal stability and reduced efflux liabilities, leading to a more promising drug candidate. nih.gov
These examples underscore the utility of bioisosteric replacements and scaffold hopping in expanding the chemical space around the imidazo[1,2-a]pyrazine core, leading to the discovery of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
| Strategy | Original Scaffold/Substituent | New Scaffold/Substituent | Target | Outcome | Reference |
| Bioisosteric Replacement | Substituent at 8-position | Various bioisosteres | Aurora Kinase | Identification of potent dual A/B inhibitors | nih.gov |
| Scaffold Hopping | Triazolopyridine | Imidazopyrazinone | mGlu2 Receptor | Discovery of novel PAMs | nih.gov |
| Scaffold Hopping | Imidazo[1,2-a]pyrazine | Pyrazolopyrimidine | AMPA Receptor | Improved microsomal stability and efflux | nih.gov |
Computational Approaches in SAR Elucidation for Imidazo[1,2-a]pyrazine Derivatives
Computational methods have become an indispensable tool in the elucidation of the structure-activity relationships of imidazo[1,2-a]pyrazine derivatives, enabling a more rational approach to drug design. A variety of in silico techniques have been employed to understand the interactions of these compounds with their biological targets and to predict the activity of novel derivatives.
Quantitative structure-activity relationship (QSAR) studies have been conducted to correlate the physicochemical properties of imidazo[1,2-a]pyrazine derivatives with their cytotoxic effects on various cancer cell lines. ijirset.comresearchgate.net These studies often utilize descriptors derived from Density Functional Theory (DFT) calculations to build predictive models. Such models can help in identifying the key structural features that govern the biological activity of these compounds. ijirset.comresearchgate.net
Molecular docking is another widely used computational technique to investigate the binding modes of imidazo[1,2-a]pyrazine derivatives within the active sites of their target proteins. For instance, docking studies have been used to understand the binding of these inhibitors to the VirB11 ATPase HP0525. nih.govresearchgate.net In the context of cancer, molecular docking has been employed to show how certain derivatives fit well into the colchicine (B1669291) binding site of tubulin, providing a rationale for their potent anti-proliferative activities. nih.gov
Three-dimensional QSAR (3D-QSAR) studies have also been applied to imidazo[1,2-a]pyrazine derivatives, for example, in the development of Bruton's tyrosine kinase (BTK) inhibitors. These studies help in understanding the spatial arrangement of functional groups that are favorable or unfavorable for biological activity, thereby guiding the design of more potent inhibitors. benthamscience.com
The synergy of these computational approaches provides a powerful platform for the rational design and optimization of imidazo[1,2-a]pyrazine-based therapeutic agents.
| Computational Method | Application | Biological Target | Key Findings | Reference |
| QSAR and DFT | Prediction of cytotoxic effects | Cancer cell lines | Correlation of physicochemical properties with activity | ijirset.comresearchgate.net |
| Molecular Docking | Investigation of binding modes | VirB11 ATPase HP0525 | Understanding inhibitor-protein interactions | nih.govresearchgate.net |
| Molecular Docking | Elucidation of binding to tubulin | Tubulin | Confirmation of binding to the colchicine site | nih.gov |
| 3D-QSAR | Development of inhibitors | Bruton's tyrosine kinase (BTK) | Identification of key structural features for potency | benthamscience.com |
Biological Activities and Mechanistic Investigations of Imidazo 1,2 a Pyrazine Derivatives
Antimicrobial Activities
Derivatives of the imidazo[1,2-a]pyrazine (B1224502) core have demonstrated considerable efficacy against a range of microbial pathogens. espublisher.com The inherent versatility of this scaffold allows for substitutions at various positions, which can significantly influence the resulting compound's bioactivity and target specificity. tsijournals.comespublisher.com
Antibacterial Activity and Mechanisms
The antibacterial potential of imidazo[1,2-a]pyrazine derivatives has been explored against both Gram-positive and Gram-negative bacteria. tsijournals.comespublisher.com Studies have shown that these compounds can be effective against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). espublisher.com The mechanism of action for some of these derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair. espublisher.com
In one study, a series of imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their antibacterial properties. Certain compounds exhibited moderate to high activity against S. aureus and E. coli. tsijournals.com For instance, chalcone (B49325) derivatives incorporating the imidazo[1,2-a]pyrimidine (B1208166) nucleus, a closely related structure, showed excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com
| Compound Class | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivatives | S. aureus, E. coli | Moderate to High | tsijournals.com |
| Imidazo[1,2-a]pyrimidine chalcones | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Excellent to Good | derpharmachemica.com |
| Imidazo[1,2-a]pyridin-3-amines | Various bacteria | Bacteriostatic | nih.gov |
Antiviral Activity and Related Targets
The imidazo[1,2-a]pyrazine scaffold has served as a basis for the development of potent antiviral agents. A notable example is the discovery of an imidazo[1,2-a]pyrazine derivative, designated A4, which demonstrates broad-spectrum anti-influenza activity. nih.govacs.org This activity extends to oseltamivir-resistant strains of the H1N1 virus. nih.govacs.org Mechanistic studies revealed that A4 directly targets the viral nucleoprotein (NP), inducing its clustering and preventing its accumulation in the nucleus, which is essential for viral replication. nih.govacs.org
Furthermore, other derivatives have been investigated for activity against different viruses. Some were initially designed as potential HIV reverse transcriptase inhibitors. nih.gov More recently, certain imidazo[1,2-a]pyrazine derivatives were evaluated for their efficacy against human coronavirus 229E (HCoV-229E). One derivative, featuring a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3, showed the most potent anti-coronaviral activity, with target prediction and docking studies suggesting a high affinity for the viral main protease (Mpro). mdpi.com
| Derivative | Virus Target | Mechanism/Viral Protein | Activity | Reference |
|---|---|---|---|---|
| A4 | Influenza A and B viruses | Nucleoprotein (NP) | Potent, broad-spectrum inhibition | nih.govacs.org |
| 3b (2-(pyridin-4-yl)-3-cyclohexyl) | Human Coronavirus 229E | Main Protease (predicted) | IC50 of 56.96 µM | mdpi.com |
Antifungal Activity Investigations
Research into the antifungal properties of this chemical class has identified promising candidates for treating fungal infections. A study focused on 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) hybrids incorporating thiosemicarbazone and thiazolidinedione moieties. nih.gov Several of these compounds displayed significant antifungal activity against pathogenic Sporothrix species. nih.gov Notably, these active compounds demonstrated a synergistic interaction with the commonly used antifungal drug itraconazole, particularly against resistant isolates. nih.gov This suggests a potential role for these derivatives in combination therapies to overcome drug resistance. nih.gov The activity was found to be dependent on the substitution on the imidazopyrazine ring itself, rather than the appended functional groups. nih.gov
Antituberculosis Activity and Associated Structure-Activity Relationships
The related imidazo[1,2-a]pyridine (B132010) scaffold has been extensively reviewed as a source of potent antituberculosis agents, with some derivatives showing activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. rsc.orgrsc.org Building on this, researchers have designed and synthesized imidazo[1,2-a]pyrimidine-linked pyrazine (B50134) derivatives as potential anti-TB agents. researchgate.net
In a study employing a molecular hybridization strategy, a series of these complex derivatives were tested against the M. tuberculosis H37Rv strain. researchgate.net Several compounds exhibited promising inhibitory activity, with one compound in particular, T11, showing the best activity with a Minimum Inhibitory Concentration (MIC) of 0.8 µg/mL. researchgate.net Structure-activity relationship (SAR) investigations on the related imidazo[1,2-a]pyridine-3-carboxamides revealed that the inclusion of bulky and more lipophilic biaryl ethers resulted in nanomolar potency against M. tuberculosis. rsc.org
| Compound Series | Target Organism | Key Finding | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine-linked pyrazines | M. tuberculosis H37Rv | Compound T11 showed MIC of 0.8 µg/mL | researchgate.net |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis | Bulky, lipophilic groups improved potency | rsc.org |
Anti-inflammatory and Immunomodulatory Activities
The imidazo[1,2-a]pyrazine scaffold is also associated with anti-inflammatory and immunomodulatory effects. tsijournals.com Derivatives of this class have been identified as promising agents for modulating immune responses, particularly in the context of oncology. A recent study identified an imidazo[1,2-a]pyrazine derivative as a highly potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). nih.gov ENPP1 is a key enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response. nih.gov By inhibiting ENPP1, this derivative was shown to enhance the expression of downstream target genes of the STING pathway, such as IFNB1 and CXCL10. nih.gov In animal models, this compound enhanced the antitumor efficacy of anti-PD-1 antibody therapy, highlighting its immunomodulatory potential. nih.gov
Mechanistic Studies of NF-κB Inhibitory Activity
While direct studies focusing solely on the NF-κB inhibitory activity of 6-Bromo-8-methylimidazo[1,2-a]pyrazine are not extensively documented in the available literature, the broader class of nitrogen-containing heterocyclic compounds, including imidazo-fused systems, is known to interact with inflammatory pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of inflammation, and its inhibition is a primary target for anti-inflammatory drug development. The immunomodulatory effects observed via the STING pathway suggest that imidazo[1,2-a]pyrazine derivatives can influence complex signaling cascades integral to the immune and inflammatory response. nih.gov Further research is required to specifically elucidate the direct effects of this compound class on the NF-κB pathway.
Anticancer and Cytotoxic Mechanisms of Action
Detailed investigations into the anticancer and cytotoxic properties of this compound are not available in the current body of scientific literature. Although the imidazo[1,2-a]pyrazine scaffold is a common feature in molecules designed as potential anticancer agents, specific data for the 6-bromo-8-methyl substituted variant is absent.
Targeting Receptor Tyrosine Kinases (e.g., EphB4, c-Met, PI3K)
There are no specific studies that have evaluated the inhibitory activity of this compound against receptor tyrosine kinases such as EphB4, c-Met, or PI3K. While various imidazo[1,2-a]pyrazine derivatives have been explored as kinase inhibitors, the activity profile of this specific compound has not been reported.
In Vitro Cytotoxicity Studies across Diverse Cancer Cell Lines
A comprehensive screening of this compound against a diverse panel of cancer cell lines has not been documented in published research. Consequently, there is no available data, such as IC50 values, to construct a table illustrating its cytotoxic potential.
Investigation of Antiproliferative Effects
Specific studies focused on the antiproliferative effects of this compound have not been identified. Research into the general class of imidazo[1,2-a]pyrazines has indicated that antiproliferative activity is highly dependent on the specific substitution patterns on the core ring structure. Without dedicated studies, the effect of the 6-bromo and 8-methyl substitutions on cell proliferation remains unknown.
Central Nervous System (CNS) Activities
The potential effects of this compound on the central nervous system have not been specifically investigated or reported.
AMPAR Modulation and Associated Neuroprotective Actions
There is no available data to suggest that this compound acts as a modulator of AMPA receptors or possesses any associated neuroprotective properties. While other, more complex imidazo[1,2-a]pyrazine-based compounds have been studied for their interaction with AMPA receptors, these findings cannot be extrapolated to this specific, simpler derivative.
Phosphodiesterase Inhibition Studies
Screening of this compound for inhibitory activity against phosphodiesterase (PDE) enzymes has not been reported in the scientific literature. Although some imidazo[1,2-a]pyrazine derivatives have been identified as PDE inhibitors, the inhibitory profile of this compound is currently uncharacterized.
Antioxidant Activities and Mechanistic Elucidations of Imidazo[1,2-a]pyrazine Derivatives
The imidazo[1,2-a]pyrazine scaffold is a key feature in a variety of compounds that have demonstrated notable antioxidant properties. These derivatives are capable of neutralizing harmful reactive oxygen species (ROS), which are implicated in a range of degenerative diseases.
Free Radical Scavenging Mechanisms
The antioxidant capacity of imidazo[1,2-a]pyrazine derivatives is primarily attributed to their ability to scavenge free radicals. Research into a series of newly synthesized imidazo[1,2-a] pyrazine derivatives has shown that specific substitutions on the core ring system can significantly enhance this activity. For instance, compounds derived from an 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine core structure have displayed promising free radical scavenging capabilities. tsijournals.com The introduction of hydroxyl and morpholine (B109124) groups, in particular, has been found to augment the antioxidant potential. tsijournals.com
The primary mechanisms by which these compounds are believed to scavenge free radicals include hydrogen atom transfer (HAT) and electron transfer (ET). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. The ET mechanism involves the transfer of an electron to the radical species. The structural arrangement of the imidazo[1,2-a]pyrazine system facilitates the delocalization of unpaired electrons, which stabilizes the resulting antioxidant radical and enhances its activity. mdpi.com
A study on 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives identified several compounds with moderate radical scavenging activities. scilit.comresearchgate.net The most effective antioxidant in this series, compound 14o , demonstrated its activity with an IC50 value of 89.33 µM, although this was less potent than the standard antioxidant, ascorbic acid (IC50 = 25.70 µM). researchgate.net
| Compound | Antioxidant Activity (IC50 µM) | Reference Compound | Reference Activity (IC50 µM) |
|---|---|---|---|
| Compound 14o | 89.33 | Ascorbic Acid | 25.70 |
| Compound with strongest antioxidant activity | 57.94 | Ascorbic Acid | 25.70 |
Enzyme Inhibition Studies of Imidazo[1,2-a]pyrazine Derivatives
Derivatives of imidazo[1,2-a]pyrazine have been investigated as inhibitors for a range of enzymes, demonstrating their potential as targeted therapeutic agents.
VirB11 ATPase Inhibition
A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives has been identified as inhibitors of the VirB11 ATPase HP0525, which is a critical component of the bacterial type IV secretion system (T4SS). nih.govresearchgate.net This system is essential for the virulence of pathogenic bacteria like Helicobacter pylori, as it is used to transfer toxic factors into host cells. nih.gov By inhibiting this ATPase, these compounds can potentially reduce bacterial virulence, offering a novel antibacterial strategy. nih.gov
Virtual screening initially identified the imidazo[1,2-a]pyrazine scaffold as a potential ATP mimic capable of targeting the ATPase active site. ucl.ac.ukucl.ac.uk Subsequent synthesis and in vitro screening led to the identification of a lead compound with an IC50 value of 7 µM, which was confirmed to be a competitive inhibitor of ATP. ucl.ac.uk Structure-activity relationship (SAR) studies have been conducted to optimize the potency of these inhibitors, paving the way for the design of more effective antibacterial agents. researchgate.netucl.ac.uk
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Certain imidazo[1,2-a]pyrazine derivatives have been specifically designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. scilit.comresearchgate.netnih.gov A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives exhibited moderate inhibitory activity against both enzymes. scilit.comresearchgate.net
Within this series, compound 14r emerged as the most potent AChE inhibitor, with an IC50 value of 0.47 µM. researchgate.net It also showed moderate inhibition of BChE (IC50 = 11.02 µM), resulting in a high selectivity index (SI) of 23.45 for AChE. This selectivity is a desirable trait, and its potency against AChE was significantly better than the reference drug galantamine (AChE IC50 = 5.01 µM). researchgate.net
Enzyme kinetic studies revealed that these compounds act as mixed-type inhibitors. researchgate.net Molecular docking simulations further elucidated this mechanism, indicating that the derivatives can bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. scilit.comresearchgate.net
| Compound | AChE Inhibition (IC50 µM) | BuChE Inhibition (IC50 µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 14r | 0.47 | 11.02 | 23.45 |
| Galantamine (Reference) | 5.01 | 18.46 | 3.68 |
Gastric H+/K+ ATPase Inhibition by Imidazo[1,2-a]pyrazine Analogues
Analogues based on the imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine scaffolds have been identified as potent, reversible inhibitors of the gastric H+/K+-ATPase, also known as the proton pump. nih.govacs.org This enzyme is responsible for the final step in gastric acid secretion. A series of novel 6-substituted imidazo[1,2-a]pyrazines, synthesized through palladium-catalyzed reactions, proved to be potent inhibitors of this enzyme. nih.gov
The mechanism of inhibition has been studied using related imidazo[1,2-a]pyridine compounds like SCH 28080. nih.gov These studies suggest that the protonated, positively charged form of the inhibitor is the active species. It is believed to act as a potassium-competitive acid blocker (P-CAB) by binding to the luminal side of the H+/K+-ATPase, thereby preventing acid secretion. nih.govresearchgate.net This reversible inhibition offers a different therapeutic approach compared to the irreversible proton pump inhibitors (PPIs) commonly used. researchgate.net
6 Bromo 8 Methylimidazo 1,2 a Pyrazine As a Synthetic Building Block and Intermediate
Utility in the Diversification and Construction of Complex Imidazo[1,2-a]pyrazine (B1224502) Derivatives
The 6-bromo-8-methylimidazo[1,2-a]pyrazine scaffold is a key precursor for the synthesis of a wide array of complex derivatives. The reactivity of the C6-bromo bond allows for the introduction of diverse substituents through palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
A significant application of this building block is in the synthesis of 6-aryl-imidazo[1,2-a]pyrazin-8-ylamines, a class of compounds investigated for their potent kinase inhibitory activity. The synthetic strategy typically involves a two-step sequence starting from this compound. The first step is a Suzuki-Miyaura coupling reaction to introduce a variety of aryl or heteroaryl groups at the 6-position. This reaction is generally carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. The choice of the boronic acid or ester allows for the systematic variation of the substituent at this position, enabling the exploration of the structure-activity relationship (SAR).
Following the introduction of the desired aryl group, the next step often involves the introduction of an amine at the 8-position. This can be achieved through various methods, including nucleophilic aromatic substitution or a Buchwald-Hartwig amination, sometimes requiring prior modification of the 8-methyl group to a more suitable leaving group. This sequential approach allows for the creation of a library of disubstituted imidazo[1,2-a]pyrazines with diverse functionalities at both the 6- and 8-positions.
| Starting Material | Reaction Type | Reagents | Product |
|---|---|---|---|
| This compound | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-8-methylimidazo[1,2-a]pyrazine |
| 6-Aryl-8-methylimidazo[1,2-a]pyrazine | Amination (multi-step) | Various amines | 6-Aryl-8-(substituted-amino)imidazo[1,2-a]pyrazine |
Synthesis of Hybrid Structures Incorporating the Imidazo[1,2-a]pyrazine Core
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. This compound serves as an excellent platform for the synthesis of such hybrid structures. The reactive bromine atom allows for its conjugation with other heterocyclic systems or bioactive scaffolds.
For instance, through palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling, the imidazo[1,2-a]pyrazine core can be linked to other heterocyclic rings such as pyridines, pyrimidines, or indoles. This creates novel bi-heterocyclic or poly-heterocyclic systems with potentially unique pharmacological profiles. The choice of the coupling partner can be tailored to target specific biological pathways or to modulate the physicochemical properties of the final compound.
Furthermore, the 6-bromo position can be utilized in Sonogashira coupling reactions to introduce acetylenic linkers. These linkers can then be used to attach other molecular fragments or can participate in further cyclization reactions to form more complex, fused-ring systems. While specific examples starting directly from this compound to form extensively fused systems are not widely documented in readily available literature, the reactivity of the C-Br bond is well-established for analogous imidazo[1,2-a]pyrazine systems, suggesting its high potential for such applications.
Development of Novel Chemical Probes and Research Tools Utilizing the this compound Moiety
The imidazo[1,2-a]pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. Leveraging this compound as a starting material allows for the development of novel chemical probes and research tools to investigate these biological targets.
A prominent example is the synthesis of kinase inhibitors. A patent discloses the use of this compound as a key intermediate in the preparation of 6-aryl-imidazo[1,2-a]pyrazin-8-ylamines, which have been identified as potent inhibitors of various protein kinases. google.com These compounds can serve as research tools to study the role of specific kinases in cellular signaling pathways and disease progression. The modular synthesis, enabled by the reactivity of the 6-bromo position, allows for the generation of a focused library of inhibitors to probe the structure-activity relationships of kinase inhibition.
Future Directions and Emerging Research Avenues for Imidazo 1,2 a Pyrazine Compounds
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Emerging trends include:
Multicomponent Reactions (MCRs): One-pot reactions that combine three or more reactants to form a complex product in a single step are gaining traction. For instance, an efficient iodine-catalyzed, one-pot, three-component condensation has been developed for synthesizing imidazo[1,2-a]pyrazines at room temperature, offering advantages like low cost, easy availability of the catalyst, and simple workup procedures. nih.govrsc.orgrsc.org
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for modifying the imidazo[1,2-a]pyrazine (B1224502) core without the need for pre-functionalized starting materials. Photochemical synthesis, utilizing visible light, is an energy-efficient and eco-friendly method to achieve C-H functionalization through single electron transfer processes. researchgate.netmdpi.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. The application of flow chemistry to the synthesis of imidazo[1,2-a]pyrazines is a promising area for future development.
Green Chemistry Approaches: The use of sustainable solvents, catalysts, and energy sources is becoming increasingly important. Methodologies that utilize benign catalysts like iodine or employ energy-efficient photochemical processes are at the forefront of this movement. nih.govresearchgate.net
Advanced Computational Modeling for Predictive Research and De Novo Design
Computational tools are becoming indispensable in modern drug discovery, enabling the rational design and prediction of the biological activity of new compounds. For the imidazo[1,2-a]pyrazine series, these methods can accelerate the discovery of novel drug candidates.
Key computational strategies include:
Molecular Docking: This technique predicts the binding orientation and affinity of a molecule to a specific biological target. It has been used to show how imidazo[1,2-a]pyrazine derivatives can fit into the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed molecules.
Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, such as their frontier molecular orbitals and electrostatic potential. nih.gov This information can provide insights into their reactivity and interaction with biological targets.
De Novo Design: Algorithms are used to design novel molecules from scratch that are predicted to have high affinity and selectivity for a specific target. This approach can lead to the discovery of entirely new classes of imidazo[1,2-a]pyrazine-based drugs.
Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action
The imidazo[1,2-a]pyrazine scaffold has demonstrated activity against a wide range of biological targets, including kinases, tubulin, and microbial enzymes. nih.govnih.govresearchgate.netnih.gov However, the full therapeutic potential of this class of compounds is likely yet to be realized.
Future research will focus on:
Phenotypic Screening: Testing libraries of imidazo[1,2-a]pyrazine derivatives in cell-based or organism-based assays can identify compounds with desired biological effects without a preconceived target. This approach led to the identification of imidazopyrazines with antimalarial activity on liver stages of the parasite. nih.gov
Target Deconvolution: Once a compound with interesting phenotypic activity is identified, various techniques (e.g., affinity chromatography, proteomics) can be used to determine its specific molecular target(s).
Exploring New Therapeutic Areas: The diverse biological activities of imidazo[1,2-a]pyrazines suggest their potential in a wide range of diseases beyond those currently being investigated. Areas such as neurodegenerative diseases, inflammatory disorders, and metabolic diseases represent fertile ground for future exploration.
Mechanism of Action Studies: Detailed mechanistic studies are needed to understand how these compounds exert their biological effects. For example, research has shown that certain derivatives can induce G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net
Strategies for Lead Optimization and Rational Compound Development within the Imidazo[1,2-a]pyrazine Series
Once a lead compound with promising activity is identified, the process of lead optimization begins. This involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.
Key strategies for the imidazo[1,2-a]pyrazine series include:
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, researchers can determine which parts of the molecule are essential for activity and which can be modified to improve its properties. For example, SAR studies have shown that for certain anticancer derivatives, the position of an aryl group and the presence of electron-donating groups on a benzene (B151609) ring can significantly impact cytotoxicity. nih.govnih.gov
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, it can be used to guide the design of more potent and selective inhibitors. Co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase provided insights that led to the design of more potent inhibitors. nih.gov
Pharmacokinetic Profiling: Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development into a successful drug. Optimization efforts focus on improving properties like oral bioavailability and metabolic stability. nih.gov
Scaffold Hopping: This strategy involves replacing the core imidazo[1,2-a]pyrazine scaffold with a different chemical structure while maintaining the key interactions with the biological target. This can lead to the discovery of new drug candidates with improved properties or novel intellectual property.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromo-8-methylimidazo[1,2-a]pyrazine, and how can its purity be confirmed?
- Methodology :
- Synthesis : Pd-catalyzed cross-coupling reactions are frequently used to introduce substituents into the imidazo[1,2-a]pyrazine core. For example, bromine at position 6 can be introduced via electrophilic substitution or nucleophilic displacement, as demonstrated in regioselective bromination studies . Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, enable efficient assembly of the scaffold using diaminopyrazines and aldehydes .
- Characterization : Confirm purity using HPLC (≥97% purity) and structural validation via / NMR (e.g., coupling constants for substitution patterns) and HRMS (ESI-QTOF) for molecular weight confirmation .
Q. How does the bromine substituent at position 6 influence the reactivity of imidazo[1,2-a]pyrazine derivatives in cross-coupling reactions?
- Methodology :
- Bromine at position 6 enhances electrophilic reactivity, enabling Suzuki-Miyaura couplings or Buchwald-Hartwig aminations. For instance, 6-bromo derivatives undergo selective substitution with arylboronic acids or amines under Pd catalysis . Reactivity trends are supported by computational studies (e.g., electron density mapping), which predict substitution preferences at positions 3, 5, and 8 .
Advanced Research Questions
Q. What strategies optimize the selectivity of electrophilic substitutions in imidazo[1,2-a]pyrazine scaffolds?
- Methodology :
- Ligand control : Use Ir catalysts with nitrogenated ligands to direct cyclization pathways. For example, ligand-free conditions yield β-keto amines, while ligand presence favors imidazo[1,2-a]pyrrolo[2,3-e]pyrazine formation .
- Acid catalysis : TFA/DMSO or DBSA/toluene systems enhance regioselectivity in cyclodehydration reactions, as seen in benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid syntheses .
Q. How can SAR studies guide the design of imidazo[1,2-a]pyrazine derivatives with enhanced PDE inhibitory activity?
- Methodology :
- Substitution patterns : Introduce 8-aryl groups (e.g., 2,4-dichlorophenyl) to improve affinity for PDE isoforms. For example, 8-(2,4-dichlorophenyl)-2-ethyl derivatives show potent PDE10A inhibition .
- Functional assays : Measure cyclic AMP levels in isolated cardiac tissue to quantify PDE inhibition. 5-Bromo derivatives, for instance, increase cAMP and exhibit positive inotropic effects in vitro .
Q. What experimental approaches evaluate the in vitro efficacy of this compound in modulating adrenergic receptor subtypes?
- Methodology :
- Radioligand displacement assays : Use -clonidine (α2) and -prazosin (α1) to measure binding affinities in calf cerebral cortex homogenates. Piperazinyl derivatives (e.g., compound 2a) exhibit α2 selectivity (70-fold over α1) .
- Conformational analysis : Apply molecular modeling (e.g., lanthanide shift reagents) to correlate substituent placement with receptor interaction .
Q. How do researchers address discrepancies in reported biological activities of imidazo[1,2-a]pyrazine derivatives across different assay systems?
- Methodology :
- Assay standardization : Compare MIC values in GAS vs. 7H12 media to control for nutrient-dependent potency variations .
- Photophysical cross-validation : For bioimaging applications, assess fluorescence intensity in aggregated vs. solution states to resolve conflicting emission data (e.g., naphtho-fused hybrids show enhanced blue fluorescence in solution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
